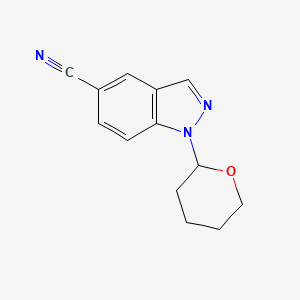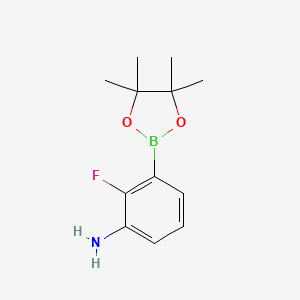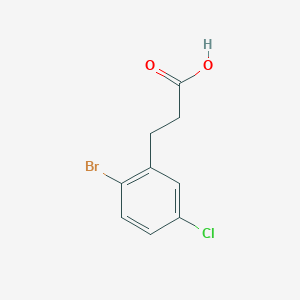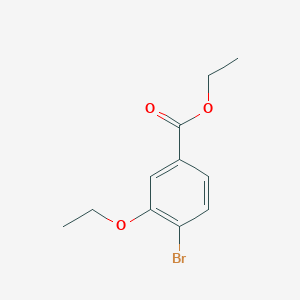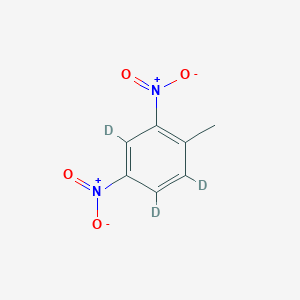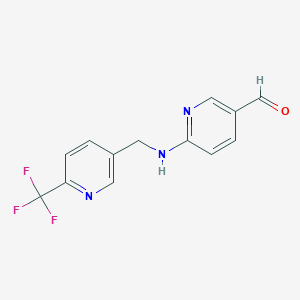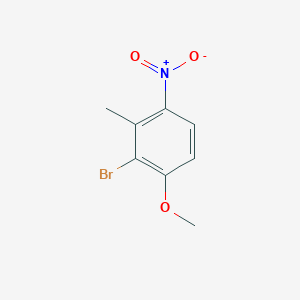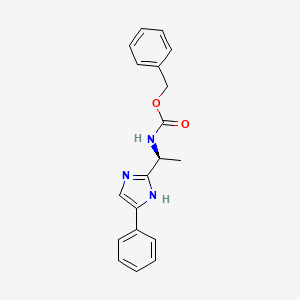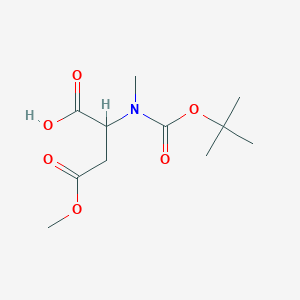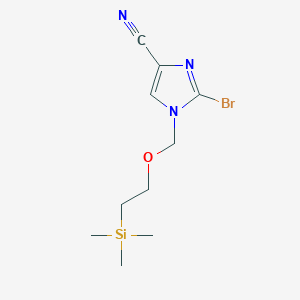
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
概要
説明
This compound contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The presence of the bromine atom indicates that it could potentially be used in substitution reactions. The trimethylsilyl ethoxy group is a common protecting group in organic synthesis, often used to protect sensitive alcohol functionalities during chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromine atom and the trimethylsilyl ethoxy group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, the linear bromine-carbon bond, and the tetrahedral silicon atom in the trimethylsilyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic bromine atom and the nucleophilic nitrogen atoms in the imidazole ring. The trimethylsilyl group could potentially be removed under certain conditions, revealing an alcohol group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar imidazole ring and the nonpolar trimethylsilyl group could give it unique solubility properties .科学的研究の応用
Halogenation of SEM-Protected 2,2′-Bi-H-Imidazole
- In a study by Matthews, Whitten, and MccarthyJames (1987), the halogenation of 2,2′-Bi-1H-imidazole, when protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) blocking group, resulted in the synthesis of monohalogenated derivatives. This process demonstrates the application of the compound in the synthesis of specialized halogenated imidazoles (Matthews, Whitten, & MccarthyJames, 1987).
Synthesis of Cyano-Substituted 2-Carboxyimidazoles
- Wall, Schubert, and IlligCarl (2008) reported the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate. This study showcases the compound's use in creating cyano-substituted imidazoles, an important step in chemical synthesis (Wall, Schubert, & IlligCarl, 2008).
Synthesis of Thieno-Extended Purines
- Hawkins, Iddon, and Longthorne (1995) synthesized 1-Benzyl-4-bromoimidazole-5-carbonitriles using a method resistant to nucleophilic displacement, showing the compound's role in the synthesis of complex imidazole derivatives (Hawkins, Iddon, & Longthorne, 1995).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) synthesized a series of imidazole derivatives, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, and evaluated their antioxidant and antimicrobial activities. This study highlights the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).
Nucleoside Synthesis
- Gosselin, Imbach, Townsend, and Panzica (1979) demonstrated the synthesis of nucleosides using the trimethylsilyl derivative of imidazole-2-thione. This showcases the compound's use in nucleoside synthesis, an important area in medicinal chemistry (Gosselin, Imbach, Townsend, & Panzica, 1979).
Protecting Group in Lithiation Reactions
- Fugina, Holzer, and Wasicky (1992) found that the [2-(trimethylsilyl)ethoxy]methyl function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. This highlights the compound's utility in protecting sensitive groups during complex chemical reactions (Fugina, Holzer, & Wasicky, 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-7-9(6-12)13-10(14)11/h7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFZSWZSHTGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)
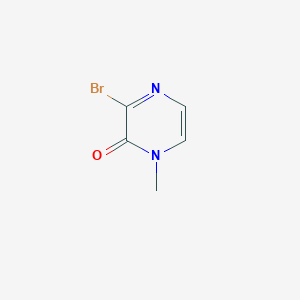
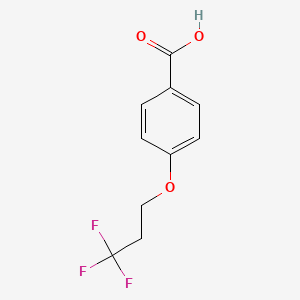
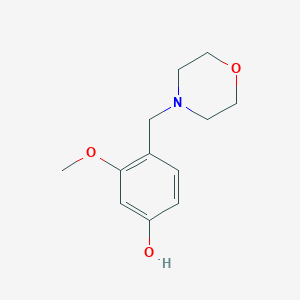
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
